![molecular formula C14H14N4O3S2 B6417484 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1090338-44-5](/img/structure/B6417484.png)
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4O3S2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.05073267 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a nitrogen-based heterocyclic compound that has garnered interest for its potential biological activities. Its unique structure combines elements known for antimicrobial and anticancer properties, making it a subject of various studies aimed at understanding its biological efficacy.
The chemical formula of the compound is C15H21N3O2S2 with a molecular weight of approximately 339.48 g/mol. Its structural representation can be expressed using SMILES notation: CCn2c(SCC(=O)NCCC(C)C)nc1ccsc1c2=O
.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant antimicrobial and anticancer activities. This section reviews findings from various studies highlighting its biological effects.
Antimicrobial Activity
A study focused on thienopyrimidinone derivatives demonstrated that structural components such as the thienopyrimidinone ring and specific side chains are crucial for antimicrobial effectiveness. The compound's analogs were tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, showing promising results with low minimum inhibitory concentrations (MICs) .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
4c | E. coli | 12.5 |
4e | S. aureus | 25 |
4g | M. tuberculosis | 50 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Pyrimidine derivatives have been noted for their ability to inhibit key signaling pathways in cancer cells, such as those mediated by epidermal growth factor receptor (EGFR). In vitro studies have shown that these compounds can induce apoptosis in malignant cells by activating apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : A series of synthesized thienopyrimidine derivatives were tested for their antibacterial properties. Notably, compounds with similar structures to our target compound displayed significant activity against both Gram-positive and Gram-negative bacteria, with some achieving MIC values lower than established antibiotics .
- Antitumor Mechanism : In another study, pyrimidine derivatives were assessed for their ability to inhibit tumor cell proliferation. The results indicated that certain derivatives effectively blocked angiogenesis and induced cell death in cancer models .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit anticancer properties by inhibiting specific cancer cell lines. The compound's ability to interact with cellular pathways involved in proliferation and apoptosis makes it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, potentially serving as a therapeutic agent in conditions like rheumatoid arthritis or other inflammatory diseases.
Biological Studies
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including kinases and proteases. This inhibition can disrupt critical biochemical pathways in pathogens or cancer cells, providing a basis for drug development.
- Antimicrobial Activity : Preliminary studies suggest that 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its structural features that allow it to penetrate bacterial membranes effectively.
Industrial Applications
- Material Science : The unique properties of the thieno[3,2-d]pyrimidine structure make this compound suitable for the development of advanced materials with specific electronic or optical properties. Its application in organic electronics and photonic devices is an area of active research.
- Synthesis of Complex Molecules : As a versatile building block in organic synthesis, this compound can be utilized to create more complex structures through various chemical reactions, contributing to the field of synthetic organic chemistry.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmacological Research evaluated various thieno[3,2-d]pyrimidine derivatives for their antimicrobial properties. Among them, certain analogs demonstrated potent activity against both Gram-negative and Gram-positive bacteria. The structure–activity relationship (SAR) analysis revealed that specific modifications significantly enhanced antibacterial potency.
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4a | E. coli | 32 µg/mL |
5c | S. aureus | 16 µg/mL |
5g | M. tuberculosis | 64 µg/mL |
Case Study 2: Antioxidant Mechanism
Research highlighted the antioxidant mechanisms of thieno[3,2-d]pyrimidine compounds using in vitro models. The study demonstrated that these compounds could effectively scavenge free radicals and protect cellular components from oxidative damage.
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-3-18-13(20)12-9(4-5-22-12)15-14(18)23-7-11(19)16-10-6-8(2)21-17-10/h4-6H,3,7H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBSOKPKGBPAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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